

Application Note: Regioselective Functionalization of 2,4,6-Trichloro-8-methylquinazoline

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Compound of Interest

Compound Name: 2,4,6-trichloro-8-methylquinazoline

CAS No.: 1080622-95-2

Cat. No.: B3210803

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Introduction to the Scaffold

In the development of advanced pharmacological agents and kinase inhibitors, the quinazoline core serves as a highly privileged structural motif[1]. Specifically, **2,4,6-trichloro-8-methylquinazoline** (CAS: 1080622-95-2)[2] is a uniquely valuable building block. It possesses three orthogonal leaving groups (chlorines at the C-4, C-2, and C-6 positions) that allow for the sequential, highly predictable introduction of diverse nucleophiles.

This application note provides a comprehensive, self-validating technical guide to exploiting the intrinsic electronic disparities within this quinazoline core, ensuring precise, step-wise functionalization without the loss of regiocontrol.

Mechanistic Rationale and Regioselectivity (Causality & Insights)

The sequential substitution of **2,4,6-trichloro-8-methylquinazoline** is strictly governed by the electronic environment of the fused bicyclic system. Understanding these underlying forces is critical for troubleshooting and optimizing reaction conditions[3]:

- **C-4 Position (Most Reactive):** Nucleophilic aromatic substitution (S_NAr) occurs most rapidly at the C-4 position. Density Functional Theory (DFT) calculations demonstrate that the C-4 carbon possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient[1]. Attack at C-4 forms a highly stabilized Meisenheimer complex due to the strong electron-withdrawing effects of both adjacent pyrimidine nitrogen atoms[4].
- **C-2 Position (Moderately Reactive):** Once the C-4 position is substituted (typically with an electron-donating amine), the overall electrophilicity of the pyrimidine ring decreases[5]. Consequently, subsequent S_NAr at the C-2 position requires harsher conditions, such as elevated temperatures and excess nucleophile, to overcome the higher activation energy barrier[3].
- **C-6 Position (Inert to S_NAr):** The chlorine at C-6 resides on the carbocyclic (benzene) ring. Unlike the pyrimidine chlorines, it is not sufficiently activated for S_NAr . Furthermore, the C-8 methyl group exerts a slight electron-donating effect via hyperconjugation, further deactivating the C-6 position toward nucleophilic attack. Therefore, substitution at C-6 strictly requires transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling)[6].

Experimental Workflow Logic

Figure 1: Logical workflow for the regioselective functionalization of the quinazoline core.

Quantitative Data Summary

The following table summarizes the optimized parameters required to maintain strict regiocontrol at each stage of the functionalization workflow[7].

Substituti on Step	Target Position	Reaction Type	Typical Reagents	Temp (°C)	Time (h)	Expected Yield
First	C-4	Mild SNAr	1.05 eq Amine, DIPEA, THF/EtOH	0 - 25	1 - 3	85 - 95%
Second	C-2	Harsh SN Ar	3.0 eq Amine, K ₂ CO ₃ , DMF/n- BuOH	80 - 100	12 - 24	70 - 85%
Third	C-6	Cross- Coupling	Amine/Bor onic acid, Pd ₂ (dba) ₃ , XPhos	90 - 110	16 - 24	60 - 80%

Detailed Experimental Protocols

Protocol 1: Regioselective C-4 Amination (Mild SNAr)

Objective: Selective substitution of the highly reactive C-4 chlorine without triggering off-target reactions at the C-2 or C-6 positions[5]. Causality & Insights: Performing the reaction at 0 °C to room temperature ensures that the thermal energy is only sufficient to overcome the activation barrier for the C-4 position. Using strictly stoichiometric amounts of the nucleophile prevents over-substitution at C-2[3]. Procedure:

- Dissolve **2,4,6-trichloro-8-methylquinazoline** (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice-water bath.
- Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol) followed by the dropwise addition of the primary or secondary amine (1.05 mmol) dissolved in THF (2 mL).
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

- Upon consumption of the starting material (typically 1-3 hours), quench the reaction with saturated aqueous NH₄Cl (10 mL).
- Extract with Ethyl Acetate (3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify via flash column chromatography to yield the 2,6-dichloro-4-amino-8-methylquinazoline intermediate.
- Self-Validation & QC: LC-MS analysis should reveal a mass shift corresponding to the loss of one chlorine atom. The isotopic pattern of the molecular ion will shift from a distinct Cl₃ cluster (approx. 27:27:9:1) to a Cl₂ cluster (9:6:1), confirming mono-substitution.

Protocol 2: C-2 Amination (Harsh S_NAr)

Objective: Substitution of the C-2 chlorine on the deactivated 4-aminoquinazoline core.

Causality & Insights: The electron-donating amino group at C-4 increases the electron density of the pyrimidine ring, raising the activation energy required for nucleophilic attack at C-2[5]. Therefore, polar aprotic solvents (like DMF) or high-boiling alcohols combined with elevated temperatures are necessary to drive the reaction forward[3]. Procedure:

- Dissolve the 2,6-dichloro-4-amino-8-methylquinazoline intermediate (1.0 mmol) in anhydrous DMF (8 mL).
- Add anhydrous K₂CO₃(3.0 mmol) and the desired nucleophile (excess, 2.5 - 3.0 mmol).
- Heat the reaction mixture to 90 °C and stir for 12-24 hours.
- Monitor progression via LC-MS. Once the intermediate is fully consumed, cool the mixture to room temperature.
- Pour the mixture into ice water (30 mL) to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum.
- Self-Validation & QC: 2D-NMR (NOESY) can be utilized to confirm the specific structural connectivity[1]. LC-MS will show the transition from a Cl₂ isotopic pattern to a Cl₁ pattern (3:1 ratio), confirming the displacement of the second pyrimidine chlorine.

Protocol 3: C-6 Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: Amination or arylation of the unactivated C-6 aryl chloride. Causality & Insights: Because the C-6 chlorine is on an electron-rich benzene ring, S_NAr is impossible under standard conditions. Palladium-catalyzed cross-coupling is required to insert into the strong Csp²-Cl bond[6]. XPhos is selected as the ligand due to its high efficacy in coupling unactivated aryl chlorides. Procedure:

- In an oven-dried Schlenk tube, combine the 6-chloro-2,4-diamino-8-methylquinazoline derivative (1.0 mmol), the amine nucleophile (1.5 mmol), Pd₂(dba)₃(0.05 mmol, 5 mol%), XPhos (0.1 mmol, 10 mol%), and Cs₂CO₃(2.0 mmol).
- Evacuate and backfill the tube with nitrogen three times to ensure strict oxygen-free conditions.
- Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
- Seal the tube and heat to 100 °C for 16-24 hours.
- Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate and purify the residue via reverse-phase HPLC to isolate the final 2,4,6-trisubstituted-8-methylquinazoline.
- Self-Validation & QC: High-Resolution Mass Spectrometry (HRMS) will confirm the complete absence of the chlorine isotopic pattern, verifying the successful functionalization of the final C-6 position.

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